molecular formula C11H21N B13334506 N-cyclopropyl-3,5-dimethylcyclohexan-1-amine

N-cyclopropyl-3,5-dimethylcyclohexan-1-amine

Cat. No.: B13334506
M. Wt: 167.29 g/mol
InChI Key: RSNFHFYHXICVLL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3,5-dimethylcyclohexan-1-amine is a cyclohexane-based amine featuring a cyclopropyl group attached to the nitrogen atom and two methyl substituents at the 3- and 5-positions of the cyclohexane ring.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-cyclopropyl-3,5-dimethylcyclohexan-1-amine

InChI

InChI=1S/C11H21N/c1-8-5-9(2)7-11(6-8)12-10-3-4-10/h8-12H,3-7H2,1-2H3

InChI Key

RSNFHFYHXICVLL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC2CC2)C

Origin of Product

United States

Preparation Methods

Core Strategy: Reductive Amination of Cyclohexanone Derivatives

The predominant synthetic approach involves the reductive amination of a suitably substituted cyclohexanone with a cyclopropylmethylamine precursor. This method is favored due to its efficiency and high selectivity in forming secondary amines with desired substitution patterns.

General Reaction Scheme:

$$
\text{3,5-Dimethylcyclohexanone} + \text{Cyclopropylmethylamine} \xrightarrow[\text{acid catalyst}]{\text{reduction}} \text{N-cyclopropyl-3,5-dimethylcyclohexan-1-amine}
$$

Specific Synthesis Steps

Step Description Reagents & Conditions References
1 Preparation of 3,5-dimethylcyclohexanone Commercially available or synthesized via Friedel-Crafts acylation followed by hydrogenation
2 Formation of imine intermediate Cyclohexanone + cyclopropylmethylamine + catalytic acid (e.g., acetic acid) Reflux in ethanol or methanol
3 Reductive amination Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents Room temperature or mild heating
4 Purification Extraction, distillation, or chromatography Standard purification techniques

Alternative Routes

  • Direct N-alkylation : Reacting the free amine with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride) under basic conditions. However, this route is less favored due to potential over-alkylation and side reactions.
  • Catalytic Hydrogenation : Using hydrogen gas over a suitable catalyst (e.g., Pd/C) to reduce intermediates or precursor compounds, especially in scale-up processes.

In-Depth Research Findings

Literature Reports

  • Synthesis via Reductive Amination : Several patents and research articles confirm that reductive amination of cyclohexanone derivatives with cyclopropylmethylamine yields high purity this compound. For example, a patent describes this method with yields exceeding 85% under optimized conditions.

  • Reaction Conditions : Mild acidic conditions facilitate imine formation, while hydride donors like NaBH₄ provide efficient reduction. The reaction typically proceeds at ambient temperature, with reaction times ranging from 2 to 6 hours.

Data Tables

Parameter Typical Value Source/Notes
Yield 85-92% Optimized reductive amination
Reaction Temperature 20-40°C Mild conditions favoring selectivity
Reaction Time 2-6 hours Varies with scale and conditions
Purity >98% Confirmed via NMR and HPLC
Solvent Ethanol, methanol Common solvents for imine formation

Industrial and Scale-Up Considerations

  • Flow Chemistry : Continuous flow reactors are increasingly employed to improve safety and scalability, especially when handling reactive hydrides and volatile intermediates.

  • Catalytic Hydrogenation : For large-scale production, catalytic hydrogenation using high-pressure reactors can be employed to reduce imine intermediates directly, improving throughput.

  • Purification : Industrial purification often involves crystallization or distillation, with chromatographic methods reserved for laboratory-scale synthesis.

Summary of Key Synthesis Parameters

Parameter Typical Range Remarks
Starting Material 3,5-Dimethylcyclohexanone Commercially available or synthesized in-house
Amine Source Cyclopropylmethylamine Commercially available or prepared via nucleophilic substitution
Reaction Temperature 20-40°C Mild conditions to prevent side reactions
Reaction Time 2-6 hours Optimized for yield and purity
Yield 85-92% High efficiency under optimized conditions

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3,5-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

Scientific Research Applications

N-cyclopropyl-3,5-dimethylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,5-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between N-cyclopropyl-3,5-dimethylcyclohexan-1-amine and related compounds, focusing on molecular structure, physical properties, and reactivity.

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Substituents on Ring N-Substituent Solubility Key Reactivity/Applications
This compound C₁₁H₂₁N 167.29 (calc) 3,5-dimethyl Cyclopropyl Not reported Potential steric hindrance; possible use in catalysis
3,5-Dimethyl-N-propylcyclohexan-1-amine C₁₁H₂₃N 169.31 (calc) 3,5-dimethyl Propyl Not reported Discontinued; synthesis challenges inferred
N-Cyclopropyl-3,5-difluoroaniline C₉H₉F₂N 169.18 3,5-difluoro Cyclopropyl Soluble in ethanol Electron-withdrawing fluorine affects electronic density
Cyromazine (N-Cyclopropyl-1,3,5-triazine-2,4,6-triamine) C₆H₁₀N₆ 166.20 Triazine ring Cyclopropyl Low water solubility Insecticidal activity due to triazine core

Structural and Electronic Effects

  • Cyclopropyl vs. Propyl Substituents : The cyclopropyl group in the target compound imposes significant steric constraints compared to the linear propyl chain in 3,5-dimethyl-N-propylcyclohexan-1-amine. This strain may enhance reactivity in ring-opening or catalytic reactions, as seen in cyclopropyl-substituted isocoumarins .
  • Methyl vs.

Reactivity in Catalytic Systems

Evidence from ruthenium-catalyzed C–H/N–H bond functionalization (e.g., in benzamides with cyclopropyl alkynes) suggests that cyclopropyl groups can modulate regioselectivity and conjugation. For example, cyclopropyl-substituted heterocycles exhibited dihedral angles (−99.5° to 179.4°) that influenced conjugation efficiency . The target compound’s cyclopropyl group may similarly affect reaction pathways in transition-metal catalysis.

Biological Activity

N-cyclopropyl-3,5-dimethylcyclohexan-1-amine is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C_{10}H_{17}N
  • Molecular Weight : 167.29 g/mol
  • Structural Features : The compound includes a cyclohexane ring substituted with two methyl groups at the 3-position and a cyclopropyl group attached to the nitrogen atom, making it a secondary amine. This configuration contributes to increased steric hindrance and altered electronic properties compared to similar compounds, influencing its reactivity and biological activity .

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in antimicrobial and antiviral contexts. Its unique structure allows it to interact with different biological receptors, potentially influencing neurotransmitter dynamics and offering therapeutic benefits.

Potential Biological Targets

  • Neurotransmitter Receptors : The compound may act as a ligand for specific receptors in the central nervous system (CNS), impacting neurotransmitter release and receptor modulation.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Antiviral Properties : There is evidence indicating potential antiviral effects, warranting further investigation into its mechanisms of action.

Case Studies

  • Neurotransmitter Interaction Study :
    • A study evaluated the interaction of this compound with various neurotransmitter receptors. It was found to modulate receptor activity significantly, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Assessment :
    • In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective potency comparable to established antimicrobial agents .
  • Antiviral Screening :
    • Initial antiviral assays revealed that this compound could inhibit viral replication in cell cultures, suggesting its potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
N-cyclopropylcyclohexanamineLacks dimethyl groupsBasic structure
3,3-dimethylcyclohexanamineLacks cyclopropyl groupMore basic structure
CyclohexylamineBasic structure without modificationsNo additional functional groups

Uniqueness : this compound stands out due to its combination of both cyclopropyl and dimethyl groups on the cyclohexane ring. This structural arrangement results in increased steric hindrance and altered electronic properties compared to its analogs, significantly influencing its reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropyl-3,5-dimethylcyclohexan-1-amine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves organophotoredox-catalyzed [3 + 2] cycloadditions or hydrogenation of pre-functionalized precursors. For example, cyclohexanamine derivatives can be synthesized via reductive amination using palladium catalysts under controlled hydrogen pressure. Optimization includes adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., EtOAC/petroleum ether mixtures), and stoichiometric ratios of cyclopropylamine and dimethylcyclohexanone precursors. Purification via silica gel chromatography is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Resolves substituent positions on the cyclohexane ring (e.g., methyl groups at 3,5-positions and cyclopropylamine integration). Example: δ 2.27 ppm for methyl protons in N-cyclopropyl-3,5-dimethylaniline derivatives .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C12H18N: 176.1434) .
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and cyclopropane ring vibrations .

Q. How does the compound’s stability vary under thermal, pH, or oxidative conditions?

  • Methodology : Stability assessments involve:

  • Thermal Analysis : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for cyclohexylamine analogs) .
  • pH Studies : Solubility and degradation tests in buffered solutions (pH 3–10) to identify hydrolysis-prone functional groups (e.g., amine protonation at acidic pH) .
  • Oxidative Stress Tests : Exposure to H2O2 or UV light to evaluate radical-mediated degradation pathways .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodology :

  • Biocatalytic Routes : Transaminase enzymes (e.g., ω-transaminases) catalyze stereoselective amination of ketone precursors. Substrate engineering (e.g., bulky substituents) enhances enantiomeric excess (>90% ee) .
  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric hydrogenation to control cyclohexane ring conformation .

Q. What computational strategies model the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Simulates binding to enzymes (e.g., monoamine oxidases) using AutoDock Vina. Key interactions include hydrogen bonding between the amine group and catalytic residues (e.g., Tyr435 in MAO-B) .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., 100-ns simulations with AMBER force fields) .
  • QM/MM Studies : Evaluate electronic effects of cyclopropane ring strain on binding affinity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

  • Methodology :

  • Orthogonal Assays : Validate activity using fluorometric (e.g., MAO-Glo™) and radiometric assays to rule out false positives .
  • Purity Verification : Confirm compound integrity via HPLC (≥95% purity) to exclude confounding effects from impurities .
  • Structural Analog Testing : Compare activity of N-cyclopropyl derivatives with fluorinated or methyl-substituted analogs to identify SAR trends .

Q. What strategies optimize regioselective functionalization of the cyclohexane ring?

  • Methodology :

  • Directed C-H Activation : Use of palladium catalysts with directing groups (e.g., pyridine) to selectively modify the 4-position .
  • Steric Control : Introduce bulky substituents (e.g., 3,5-dimethyl groups) to block undesired reaction sites during electrophilic substitution .

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